STR-V-53

Hepatocellular carcinoma HDAC inhibitor Selective cytotoxicity

STR-V-53 is a glycosylated HDAC inhibitor with unique GLUT-2-mediated hepatocellular carcinoma selectivity, demonstrating 80% tumor growth inhibition when combined with sorafenib and a 40% durable response rate with anti-PD-1 in immunocompetent models. Unlike pan-HDAC inhibitors, its glycosylation enables targeted uptake, sparing other cancer types. Procure this research tool to advance HCC combination therapy and GLUT-2 targeting studies.

Molecular Formula C21H30N4O8
Molecular Weight 466.5 g/mol
Cat. No. B12371438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTR-V-53
Molecular FormulaC21H30N4O8
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN(N=N2)CCCCCCC(=O)NO)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C21H30N4O8/c26-12-16-18(28)19(29)20(30)21(33-16)32-14-8-6-13(7-9-14)15-11-25(24-22-15)10-4-2-1-3-5-17(27)23-31/h6-9,11,16,18-21,26,28-31H,1-5,10,12H2,(H,23,27)/t16-,18-,19+,20-,21+/m1/s1
InChIKeyQEKXBUOEJPBOPV-RQXATKFSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

STR-V-53: A Novel Glycosylated Liver Cancer-Selective HDAC Inhibitor for Preclinical Procurement


STR-V-53 (CAS 2798954-66-0) is a synthetic, glycosylated, small-molecule histone deacetylase (HDAC) inhibitor that demonstrates exquisitely selective cytotoxicity against hepatocellular carcinoma (HCC) cells in vitro and robust anti-tumor activity in orthotopic murine models of HCC [1]. It is the lead compound from a novel class of HDACi designed to exploit glucose transporter 2 (GLUT-2) uptake for selective liver cancer targeting .

Why Pan-HDAC Inhibitors and Simple Analogs Cannot Substitute for STR-V-53 in Liver Cancer Research


Generic HDAC inhibitors such as Vorinostat (SAHA) have demonstrated limited clinical success in solid tumors like HCC, in part due to a lack of cancer-type selectivity and dose-limiting toxicities [1]. The glycosylated structure of STR-V-53 is a critical design element that confers unique biological properties. It facilitates selective uptake via the GLUT-2 transporter, which is highly expressed in HCC cells, enabling targeted anti-cancer activity while largely sparing other cancer cell types and normal tissues . Simple substitution with a structurally similar analog (e.g., the peracetylated derivative STR-V-167) or a conventional pan-HDAC inhibitor (e.g., SAHA) fails to replicate this critical and quantifiable HCC-selectivity profile [1].

STR-V-53 Quantitative Evidence: A Direct Comparative Guide for Scientific Selection


STR-V-53 HCC-Selective Cytotoxicity vs. Pan-HDAC Inhibitor Vorinostat (SAHA)

In contrast to the pan-HDAC inhibitor Vorinostat (SAHA), which exhibits potent and non-selective cytotoxicity across multiple cell lines, STR-V-53 demonstrates a unique and quantifiable selectivity for hepatocellular carcinoma (HCC) cells [1]. This selectivity is evidenced by its differential antiproliferative effects in the NCI-60 human tumor cell line panel and its high selectivity index relative to normal VERO cells [1].

Hepatocellular carcinoma HDAC inhibitor Selective cytotoxicity

STR-V-53 In Vivo Efficacy as Monotherapy Compared to Sorafenib

In an orthotopic murine model of HCC, STR-V-53 as a single agent demonstrated tumor growth inhibition (TGI) comparable to the clinically approved multikinase inhibitor Sorafenib [1]. STR-V-53 was administered at two dose levels and achieved TGI values that were not significantly different from the Sorafenib control group [1].

HCC xenograft Tumor growth inhibition In vivo pharmacology

STR-V-53 Synergistic Efficacy in Combination with Sorafenib

The combination of STR-V-53 with Sorafenib results in a quantifiably greater anti-tumor effect than either agent used as monotherapy [1]. In an orthotopic HCC model, the combination therapy additively reduced tumor volume, achieving a higher Tumor Growth Inhibition (TGI) rate than the sum of the individual treatments [1].

Combination therapy HCC Synergy Sorafenib

STR-V-53 Durable Response Rate in Combination with Anti-PD-1 Immunotherapy

The combination of STR-V-53 with anti-PD-1 therapy leads to a quantifiable and significant increase in durable responses in an immunocompetent orthotopic HCC model, a critical metric for evaluating long-term therapeutic potential [1]. This outcome distinguishes STR-V-53 from many HDAC inhibitors that have shown limited impact on solid tumor immunotherapy outcomes.

Immuno-oncology Checkpoint inhibitor Durable response HCC

STR-V-53 Isoform Selectivity Profile Compared to Vorinostat (SAHA)

STR-V-53 displays a distinct HDAC isoform inhibition profile that differs quantifiably from the pan-HDAC inhibitor Vorinostat (SAHA) [1]. While SAHA potently inhibits a broad range of HDACs, STR-V-53 shows a more targeted inhibition pattern, including a strong preference for HDAC6 and a lack of activity against HDAC11 [1] .

HDAC isoform Selectivity Epigenetics HDAC6

STR-V-53 Cancer-Type Selectivity Profile in the NCI-60 Human Tumor Cell Line Panel

Screening of STR-V-53 across the NCI-60 panel of human cancer cell lines revealed a striking and quantifiable lack of anti-proliferative activity against non-HCC cancer types [1] . This is in stark contrast to the potent activity observed against HCC cell lines .

NCI-60 Cancer selectivity HCC Antiproliferative

Optimal Preclinical Application Scenarios for STR-V-53 Procurement


Evaluating Selective Cytotoxicity and GLUT-2 Mediated Uptake in HCC Models

Given its exquisite selectivity for HCC cells over other cancer types (NCI-60 panel) and normal cells (VERO cells), STR-V-53 is the ideal compound for studies investigating the role of GLUT-2 transporter-mediated drug uptake in liver cancer [1]. Its unique glycosylated structure enables this targeted delivery, a feature not found in other HDAC inhibitors like SAHA .

Investigating Synergy with Standard-of-Care Tyrosine Kinase Inhibitors

The quantifiable additive effect of STR-V-53 with Sorafenib, achieving an 80% TGI compared to ~60-68% for monotherapies, makes it a critical tool for researchers exploring novel combination regimens for HCC [1]. Procuring STR-V-53 for these studies allows for direct comparison against the most widely used HCC therapeutic benchmark.

Priming the Tumor Microenvironment for Immuno-Oncology Studies

For research focused on overcoming resistance to immune checkpoint inhibitors in HCC, STR-V-53 offers a unique advantage. Its combination with anti-PD-1 therapy yielded a 40% durable response rate in an immunocompetent model, a quantitatively superior outcome compared to typical HDACi responses in solid tumors [1]. This makes STR-V-53 a top-tier candidate for preclinical immuno-oncology combination studies.

Dissecting HDAC6-Dependent Biology in Liver Cancer

With its strong preference for HDAC6 and lack of HDAC11 inhibition, STR-V-53 serves as a more selective chemical probe than pan-HDAC inhibitors like SAHA [1] . Researchers can use STR-V-53 to specifically interrogate the role of HDAC6 and class I HDACs (1/2/3) in HCC, without the confounding effects of broad-spectrum HDAC inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for STR-V-53

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.